2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride
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Overview
Description
2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride is a heterocyclic compound that features a fused pyran and pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile under solvent-free conditions with a reusable catalyst such as CoCuFe2O4 magnetic nanocrystals . Another approach utilizes ultrasound irradiation with a ceric ammonium nitrate (CAN) catalyst in a water medium .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry principles, employing energy-efficient techniques such as microwave and ultrasound-assisted synthesis. These methods aim to reduce the need for elevated temperatures and hazardous reagents while improving selectivity and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural diversity allows for the modulation of its activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[4,3-c]pyrazole derivatives, such as:
- Pyrano[2,3-c]pyrazole
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
Uniqueness
2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride is unique due to its specific structural arrangement and the presence of the sulfonyl fluoride group. This structural feature enhances its reactivity and potential biological activities compared to other pyrano[4,3-c]pyrazole derivatives .
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3S/c1-10-7(14(8,11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZRDMNMDYRCLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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